4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
Description
4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, cyclopentyl, and benzenesulfonamide groups
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c1-12-11-13(6-7-14(12)17)22(19,20)18-16(8-2-3-9-16)15-5-4-10-21-15/h4-7,10-11,18H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSYYUXDNPYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure, followed by the introduction of the fluorine and methyl groups, and finally the attachment of the thiophen-2-yl and cyclopentyl groups. Common synthetic routes may include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the amine.
Sulfonation: Reaction of the amine with sulfonyl chloride to form the benzenesulfonamide.
Fluorination and Methylation: Introduction of the fluorine and methyl groups using appropriate reagents such as fluorinating agents and methyl iodide.
Cyclopentylation and Thiophenylation: Attachment of the cyclopentyl and thiophen-2-yl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to form amines.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Application in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Biological Studies: Investigation of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Fluorinated Benzenesulfonamides: Compounds with similar fluorine and sulfonamide groups, such as 4-fluorobenzenesulfonamide.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups, such as cyclopentylamine.
Uniqueness
4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the thiophene and cyclopentyl groups contribute to its potential biological activity and versatility in synthetic applications.
Biological Activity
4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C14H16FNO2S
- Molecular Weight : 281.35 g/mol
The structure features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.
Research indicates that compounds similar to 4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide may inhibit immune cell activation. Specifically, they can inhibit the proliferation of T cells and B cells by blocking CRAC (Calcium Release Activated Calcium) ion channels, leading to reduced production of cytokines such as IL-2, IL-4, IL-5, IL-13, GM-CSF, TNF-α, and IFN-γ .
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and anti-proliferative effects of the compound on various cancer cell lines. The following table summarizes key findings:
These results indicate that the compound exhibits significant cytotoxic activity against multiple cancer cell lines, with varying degrees of potency.
Case Studies
A notable case study involved the administration of the compound in a murine model bearing implanted tumors. The study demonstrated that treatment led to a significant delay in tumor growth compared to control groups. The compound was well-tolerated with minimal observed toxicity .
Potential Therapeutic Applications
Given its biological activity profile, 4-fluoro-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide shows promise for several therapeutic applications:
- Immunosuppression : Due to its ability to inhibit T and B cell proliferation, it may be useful in treating autoimmune diseases or preventing transplant rejection.
- Cancer Therapy : Its cytotoxic effects on various cancer cell lines suggest potential as an anti-cancer agent, particularly in combination therapies targeting multiple pathways.
- Inflammatory Disorders : The modulation of cytokine production positions this compound as a candidate for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
